molecular formula C19H18ClN3O3S B254304 2,4,5-Trimethoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone

2,4,5-Trimethoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone

Cat. No. B254304
M. Wt: 403.9 g/mol
InChI Key: BCSGSRJSJDVVRG-UFFVCSGVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-Trimethoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone, also known as TMB-TH, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have unique properties that make it useful in a variety of research fields.

Mechanism of Action

The mechanism of action of 2,4,5-Trimethoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone is not fully understood. However, it has been proposed that this compound may work by inhibiting the activity of certain enzymes involved in inflammation and oxidative stress. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2,4,5-Trimethoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone has a number of biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in animal models of disease. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4,5-Trimethoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone in lab experiments is its unique properties, which make it useful in a variety of research fields. Another advantage is its solubility in organic solvents, which allows for easy handling and manipulation. However, a limitation of using 2,4,5-Trimethoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are a number of future directions for research on 2,4,5-Trimethoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone. One area of interest is its potential use as a fluorescent probe for detecting reactive oxygen species in biological systems. Another area of interest is its potential use as an anti-inflammatory and antioxidant agent in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2,4,5-Trimethoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone and to determine its potential toxicity in vivo.

Synthesis Methods

The synthesis of 2,4,5-Trimethoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone involves the reaction of 2,4,5-trimethoxybenzaldehyde with 4-(4-chlorophenyl)-1,3-thiazol-2-ylhydrazine. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as chloroform and dichloromethane.

Scientific Research Applications

2,4,5-Trimethoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been found to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for detecting reactive oxygen species in biological systems.

properties

Product Name

2,4,5-Trimethoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone

Molecular Formula

C19H18ClN3O3S

Molecular Weight

403.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]-1,3-thiazol-2-amine

InChI

InChI=1S/C19H18ClN3O3S/c1-24-16-9-18(26-3)17(25-2)8-13(16)10-21-23-19-22-15(11-27-19)12-4-6-14(20)7-5-12/h4-11H,1-3H3,(H,22,23)/b21-10+

InChI Key

BCSGSRJSJDVVRG-UFFVCSGVSA-N

Isomeric SMILES

COC1=CC(=C(C=C1/C=N/NC2=NC(=CS2)C3=CC=C(C=C3)Cl)OC)OC

SMILES

COC1=CC(=C(C=C1C=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)OC)OC

Canonical SMILES

COC1=CC(=C(C=C1C=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)OC)OC

Origin of Product

United States

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